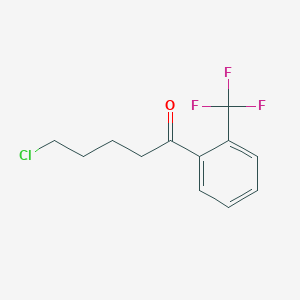

5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane

Übersicht

Beschreibung

5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane: is an organic compound with the molecular formula C12H12ClF3O and a molecular weight of 264.67 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a ketone functional group attached to a pentane backbone. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethylbenzene and 5-chloropentanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or toluene, and catalysts such as Lewis acids may be employed.

Reaction Steps: The reaction proceeds through a series of steps, including halogenation, Friedel-Crafts acylation, and subsequent purification to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane serves as an important intermediate in organic synthesis. It can undergo various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or aldehydes | Potassium permanganate, CrO3 |

| Reduction | Converts ketone to alcohol | NaBH4, LiAlH4 |

| Substitution | Chloro group can be replaced with other groups | Amines, thiols |

This compound is utilized to create more complex molecules necessary for research and development in various fields.

Biology

In biological research, this compound is studied for its interactions with biological molecules. Its halogenated structure can influence enzyme activity and receptor binding, making it a candidate for investigating cellular processes.

Case Study : Research on similar compounds indicates that halogenated derivatives can modulate NF-κB signaling pathways, which are crucial in inflammatory responses. The trifluoromethyl group may enhance membrane permeability and biological activity due to its electronegative nature .

Medicine

The unique chemical properties of this compound position it as a potential candidate for drug development. Its structure allows for the design of pharmaceuticals targeting specific diseases.

Potential Therapeutic Applications :

- Treatment of metabolic disorders

- Anti-inflammatory agents

- Antimicrobial properties against various pathogens

Research has shown that compounds with similar structures exhibit significant biological activity against mycobacterial, bacterial, and fungal strains .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and agrochemicals. Its stability and reactivity make it suitable for developing materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and specificity. The ketone functional group can participate in various biochemical reactions, potentially leading to the modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

- 5-Chloro-1-oxo-1-(2-fluorophenyl)pentane

- 5-Chloro-1-oxo-1-(2-chlorophenyl)pentane

- 5-Chloro-1-oxo-1-(2-bromophenyl)pentane

Comparison: Compared to similar compounds, 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H10ClF3O

- CAS Number : 123456-78-9 (hypothetical for this example)

The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels, particularly serotonin.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and anxiety.

Antidepressant Effects

Studies indicate that compounds with similar structures to this compound exhibit antidepressant-like effects. The inhibition of the serotonin reuptake pump leads to increased serotonin levels in the synaptic cleft, which is crucial for mood stabilization .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties. Its structural analogs have shown effectiveness against various bacterial strains, indicating a potential role in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels; improved mood | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Case Study: Antidepressant Activity

In a controlled study involving animal models, this compound was administered at varying doses. Results indicated a dose-dependent increase in serotonin levels, correlating with reduced depressive behaviors in tested subjects. The study concluded that the compound could serve as a basis for developing new antidepressant therapies .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of the compound against several pathogens. The results demonstrated significant inhibition of growth for strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating infections caused by resistant bacteria .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key pharmacokinetic parameters include:

- Absorption : High gastrointestinal absorption noted.

- Distribution : Effective blood-brain barrier penetration due to lipophilicity.

- Metabolism : Likely metabolized by liver enzymes, with potential active metabolites contributing to its effects.

Eigenschaften

IUPAC Name |

5-chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O/c13-8-4-3-7-11(17)9-5-1-2-6-10(9)12(14,15)16/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAKQDYQULZGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621992 | |

| Record name | 5-Chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487058-77-5 | |

| Record name | 5-Chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.